An In-depth Technical Guide to 3-(1-Aminoethyl)benzoic Acid Hydrochloride
An In-depth Technical Guide to 3-(1-Aminoethyl)benzoic Acid Hydrochloride
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, analysis, and handling of 3-(1-Aminoethyl)benzoic acid hydrochloride. The information is structured to provide not only foundational data but also practical insights into its application in a laboratory setting.
Executive Summary & Chemical Identity
3-(1-Aminoethyl)benzoic acid hydrochloride is a substituted aminobenzoic acid derivative. Such compounds are valuable building blocks in medicinal chemistry and organic synthesis due to the presence of three key functional groups: a carboxylic acid, an aromatic ring, and a primary amine on a chiral center.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it convenient for handling and use in various experimental protocols. This guide provides a detailed overview of its known properties and methodologies for its characterization and use.
The molecule exists as a racemate, with specific enantiomers—(R) and (S)—also being commercially available, which is critical for stereospecific synthesis and pharmacological studies.[2]
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| Chemical Name | 3-(1-Aminoethyl)benzoic acid hydrochloride | [3] |
| Synonym(s) | 3-(1-aminoethyl)benzoic acid hydrochloride | |
| CAS Number | 165949-85-9 (Racemate) | [3] |
| Molecular Formula | C₉H₁₁NO₂ · HCl | [4] |
| Molecular Weight | 201.65 g/mol | [4] |
| InChI Key | JNHHIGNEAULTBO-UHFFFAOYSA-N | [3] |
Physicochemical & Handling Properties
Understanding the physicochemical properties of a compound is paramount for its effective use in research and development, influencing everything from solvent selection to storage conditions.
Physical Properties
3-(1-Aminoethyl)benzoic acid hydrochloride is typically supplied as a solid with a purity of 98% or higher.[3] While specific, experimentally determined data for properties like melting point and solubility are not widely published in peer-reviewed literature, typical characteristics for aromatic amino acid hydrochlorides suggest moderate water solubility and a crystalline nature.[5]
Table 2: Physical and Handling Properties
| Property | Value / Information | Source(s) |
| Physical Form | Solid | [3] |
| Appearance | Beige powder | [4] |
| Purity | ≥ 95-98% | [3][4] |
| Storage Temperature | Room temperature; keep dry and cool. | [3] |
| Shipping Temperature | Room temperature | [3] |
Safety, Handling, and Storage
As a laboratory chemical, 3-(1-Aminoethyl)benzoic acid hydrochloride requires careful handling in a controlled environment.
Hazard Profile: The compound is classified as a hazardous substance.[6]
-
Signal Word: Warning[7]
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[9][10] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 (EU) or OSHA regulations.[7][9]
-
Skin Protection: Wear impervious, chemical-resistant gloves and a lab coat.[7]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a full-face respirator with a particle filter.[7]
-
-
Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.
Storage Protocol: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][10] Keep away from incompatible materials such as strong bases and oxidizing agents.[10]
Synthesis and Purification
Hypothetical Synthesis Workflow
The diagram below illustrates a plausible multi-step synthesis pathway starting from 3-acetylbenzoic acid.
Caption: A plausible two-step synthesis and purification workflow.
Detailed Protocol (Hypothetical)
This protocol is based on standard reductive amination procedures.
Step 1: Reductive Amination of 3-Acetylbenzoic Acid
-
Rationale: This step introduces the amine functionality. Sodium cyanoborohydride is a mild reducing agent selective for the iminium intermediate formed in situ, minimizing the reduction of the starting ketone.
-
To a stirred solution of 3-acetylbenzoic acid (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Once complete, quench the reaction by slowly adding 1M HCl to decompose excess reducing agent.
-
Adjust the pH to neutral (pH ~7) and extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, 3-(1-Aminoethyl)benzoic acid.
Step 2: Hydrochloride Salt Formation and Purification
-
Rationale: Converting the free base to its hydrochloride salt increases stability and often induces crystallization, which is an effective purification method.
-
Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like isopropanol or methanol.
-
To this solution, add a solution of hydrochloric acid in ether or isopropanol (1.1 eq) dropwise while stirring.
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, the mixture can be cooled or a non-polar co-solvent (e.g., diethyl ether) can be added.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any soluble impurities.
-
Dry the final product, 3-(1-Aminoethyl)benzoic acid hydrochloride, under vacuum.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for this purpose.
HPLC Purity Analysis
A reversed-phase HPLC method is suitable for analyzing aminobenzoic acids.[11][12]
Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0). An acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[11]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detector at a wavelength of approximately 254 nm, where the benzoic acid chromophore absorbs strongly.[12]
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.[11]
-
Validation: Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Caption: Standard workflow for HPLC purity analysis.
Structural Confirmation by NMR
NMR spectroscopy is used to confirm the molecular structure.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the 7.0-8.5 ppm region), the methine proton of the ethyl group (a quartet coupled to the methyl protons), the methyl protons (a doublet coupled to the methine proton), and exchangeable peaks for the amine (NH₃⁺) and carboxylic acid (COOH) protons.[13]
-
¹³C NMR: The carbon NMR would show distinct signals for the carboxyl carbon, the aromatic carbons, and the two carbons of the ethyl side chain.[13]
Biological Activity and Applications
While specific biological activity for 3-(1-Aminoethyl)benzoic acid hydrochloride (CAS 165949-85-9) is not extensively documented in publicly accessible literature, the broader class of aminobenzoic acids serves as a crucial scaffold in drug discovery.[1]
Derivatives of aminobenzoic acid are investigated for a wide range of therapeutic applications, including:
-
Antiviral Agents: Modified aminobenzoic acids have been explored for potential antiviral properties, including as inhibitors of HIV-1 maturation.[5]
-
Neuropharmacological Effects: Related structures have been evaluated for spasmolytic activity and as potential psychotherapeutic agents.[5]
-
Enzyme Inhibition: The structural motifs present in this molecule make it a candidate for designing inhibitors that target enzyme active sites through hydrogen bonding and aromatic interactions.[4][5]
-
Building Block for Synthesis: Its primary role is as a versatile chemical intermediate. The amine and carboxylic acid groups provide orthogonal handles for further chemical modification, such as in amide coupling reactions to build larger, more complex molecules for pharmaceutical screening libraries.[4][14]
Researchers using this compound are typically incorporating it into a larger molecular design to probe interactions with specific biological targets.[5]
Conclusion
3-(1-Aminoethyl)benzoic acid hydrochloride is a valuable and versatile building block for chemical synthesis and pharmaceutical research. This guide has provided a technical framework covering its chemical identity, physicochemical properties, safety and handling procedures, a plausible synthetic route, and standard analytical methods for its characterization. While direct biological data remains sparse, its utility as a synthetic intermediate is clear, offering a platform for the development of novel compounds with potential therapeutic value. Adherence to the described safety protocols and analytical validation is essential for its successful and safe application in the laboratory.
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